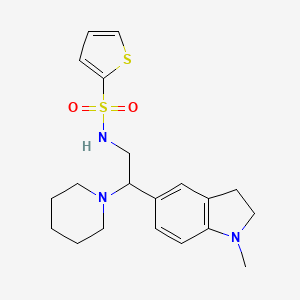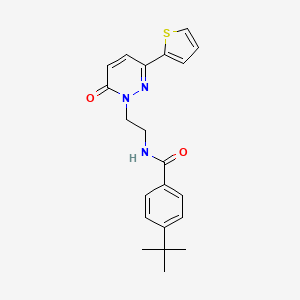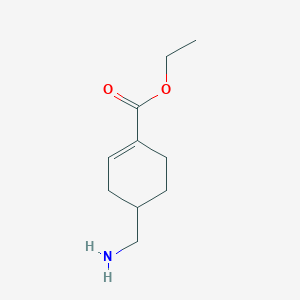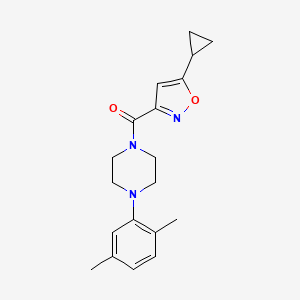![molecular formula C18H12N4O2S2 B2683744 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903432-79-0](/img/structure/B2683744.png)
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a unique structure combining pyridine, thiazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide Similar compounds have been found to exhibit antimicrobial and anticancer activities .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may interact with their targets through various mechanisms, potentially including the blocking of certain bacterial lipid biosynthesis .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit antimicrobial and anticancer activities, suggesting that they may have effects at both the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the coupling of the thiazole and pyridine derivatives with benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be performed using sodium methoxide in methanol, while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(12-3-5-14(6-4-12)24-18-20-8-9-25-18)22-17-21-15(11-26-17)13-2-1-7-19-10-13/h1-11H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDKDAKWSIDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)




![tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2683672.png)
![N-(2,4-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2683673.png)
![2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2683674.png)
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2683675.png)
![2-(4-fluorophenoxy)-N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2683676.png)
![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)
![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)
